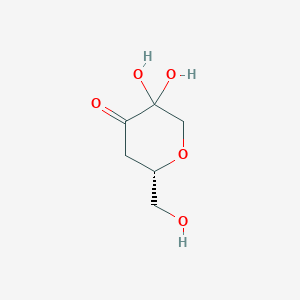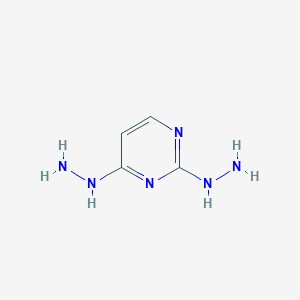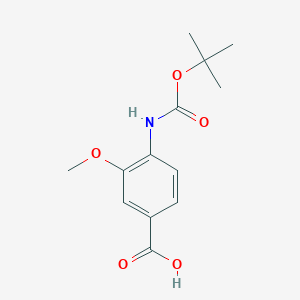
3-Hydroxy-1-methylpyrrolidin-2-one
Descripción general
Descripción
3-Hydroxy-1-methylpyrrolidin-2-one belongs to the class of organic compounds known as N-alkylpyrrolidines . It’s a pyrrolidine-2-one derivative used in various fields of research and industry. The molecular formula is C5H9NO2 and the molecular weight is 115.13 g/mol.
Synthesis Analysis
Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The structure of 3-Hydroxy-1-methylpyrrolidin-2-one includes a pyrrolidine moiety that is substituted at the N1-position with an alkyl group .Chemical Reactions Analysis
Pyrrolidine and its derivatives, including pyrrolidine-2-one, have been used in the synthesis of various alkaloids . The chemical reactions involving these compounds are influenced by steric factors, and the structure–activity relationship (SAR) of the studied compounds has been investigated .Physical And Chemical Properties Analysis
The physical form of 3-Hydroxy-1-methylpyrrolidin-2-one is liquid . It has a molecular weight of 115.13 g/mol.Aplicaciones Científicas De Investigación
-
Pharmaceutical Research
- Pyrrolidin-2-one derivatives, including 3-Hydroxy-1-methylpyrrolidin-2-one, are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
- For instance, 3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one exhibited antitumor activity against lung cancer with growth inhibition of 55% and CNS cancer with growth inhibition of 67% .
-
Organic Synthesis
- N-methylpyrrolidin-2-one hydrotribromide, a derivative of 3-Hydroxy-1-methylpyrrolidin-2-one, has broad applicability in organic synthesis . It’s used in the bromination reactions of different classes of organic compounds (alkenes, alcohols, ketones, etc.), in the oxidation and epoxide ring-opening reactions, and in conversions of alkenes to aziridines .
-
Biologically Active Compounds Synthesis
- Research on 3-Benzoyl-1-methylpyrrolidin-2-one, another derivative, is focused on its applications in the synthesis of biologically active compounds. It’s being investigated for potential use in the treatment of various diseases such as cancer, Alzheimer’s, and Parkinson’s disease.
-
Inhibitors Discovery
-
Alkaloids Synthesis
- Pyrrolidin-2-ones, including 3-Hydroxy-1-methylpyrrolidin-2-one, have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products .
-
Unusual β-Amino Acids Synthesis
-
Petrochemicals Processing
- N-Methyl-2-pyrrolidone, a derivative of 3-Hydroxy-1-methylpyrrolidin-2-one, is used to recover certain hydrocarbons generated in the processing of petrochemicals, such as the recovery of 1,3-butadiene and acetylene . It is also used to absorb hydrogen sulfide from sour gas and hydrodesulfurization facilities .
-
Surface Treatment of Textiles, Resins, and Metal Coated Plastics
-
Synthesis of Carbon Skeletons
- 3-Chloromethylene-1-methylpyrrolidin-2-one, a derivative of 3-Hydroxy-1-methylpyrrolidin-2-one, can react with phenyllithium/CuCN to afford 3-arylidene-1-methylpirrolidin-2-one . This represents an approach to a kind of carbon skeleton present in a wide variety of pharmacologically active compounds .
-
Bromination Reactions
-
Commercial Preparation of Polyphenylene Sulfide
-
Pharmaceutical Industry
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Pyrrolidine and its derivatives, including pyrrolidine-2-one, have been recognized for their promising biological effects . They can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . A wide spectrum of pyrrolones and pyrrolidinone derivatives have been synthesized and most of them have various significant biological activities. Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
Propiedades
IUPAC Name |
3-hydroxy-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-3-2-4(7)5(6)8/h4,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQJIJUMPYNVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437949 | |
| Record name | 3-hydroxy-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1-methylpyrrolidin-2-one | |
CAS RN |
132996-63-5 | |
| Record name | 3-hydroxy-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-1-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B179858.png)

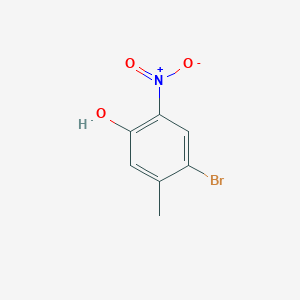
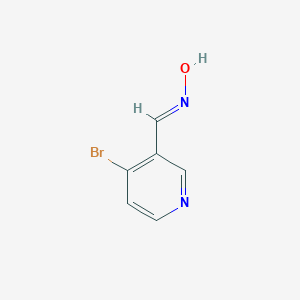
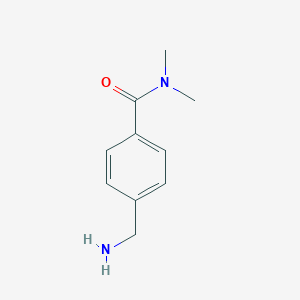
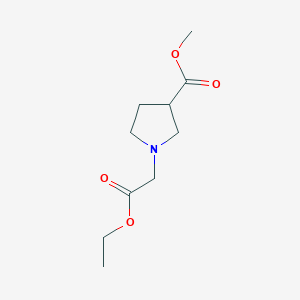
![2-(Dichloromethyl)imidazo[1,2-a]pyridine](/img/structure/B179871.png)
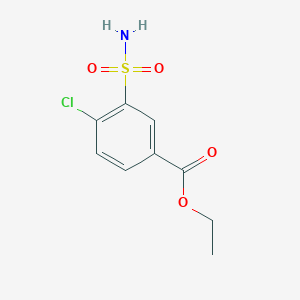
![hexahydro-1H-Pyrrolo[1,2-c]imidazole](/img/structure/B179875.png)
